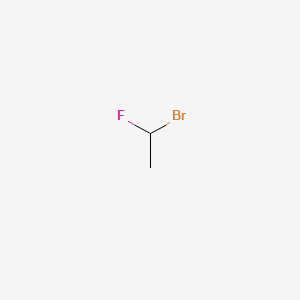

1-Bromo-1-fluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHZPFSWZWSDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634647 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-13-9 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity

Abstract: 1-Bromo-1-fluoroethane (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key reactivity patterns of this compound, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine atoms. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with plane-polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).

Key identifiers for this compound are summarized in the table below.

| Identifier | Racemic Mixture | (S)-Enantiomer |

| IUPAC Name | This compound[1] | (1S)-1-bromo-1-fluoroethane[2] |

| CAS Number | 2311-13-9[1][3] | Not separately registered |

| Molecular Formula | C₂H₄BrF[1][3] | C₂H₄BrF[2] |

| SMILES | CC(F)Br[1] | C--INVALID-LINK--Br[2] |

| InChIKey | ZVHZPFSWZWSDEN-UHFFFAOYSA-N[1] | ZVHZPFSWZWSDEN-UWTATZPHSA-N[2] |

graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];racemic [label="this compound\n(Racemic Mixture)", pos="0,1.5!"]; s_enantiomer [label="(S)-1-Bromo-1-fluoroethane", pos="-1.5,0!"]; r_enantiomer [label="(R)-1-Bromo-1-fluoroethane", pos="1.5,0!"];

racemic -- s_enantiomer [label="Contains"]; racemic -- r_enantiomer [label="Contains"]; }

Stereoisomeric relationship of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The available data, largely based on computational estimates, are compiled below.

| Property | Value |

| Molecular Weight | 126.96 g/mol [1][2] |

| Monoisotopic Mass | 125.94804 Da[1] |

| Boiling Point (estimated) | 71.59 °C[3] |

| Density (estimated) | 2.000 g/cm³[3] |

| Refractive Index (estimated) | 1.4236[3] |

| XLogP3 | 1.9 |

| Topological Polar Surface Area (TPSA) | 0 Ų[1] |

Synthesis and Preparation

The synthesis of this compound can be achieved through several routes. Two notable methods are outlined below.

Synthesis via Photo-induced Hydrobromination

A classic method for preparing this compound involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride (B91410) in the gas phase. This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical (Br•) adds to the carbon atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway favors the formation of this compound over its isomer, 1-bromo-2-fluoroethane (B107303).[4]

Experimental Protocol Outline:

-

Reactant Preparation: Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g., made of quartz).

-

Initiation: The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.

-

Propagation: The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.

-

Termination: The reaction is terminated by the combination of any two radical species.

-

Purification: The product mixture is cooled, and this compound is separated from unreacted starting materials and byproducts, typically by fractional distillation.

Synthesis via photo-induced hydrobromination.

Synthesis via Photoredox Catalysis

A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) (CHBr₂F) to unactivated alkenes.[5] This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.

Experimental Protocol Outline: [5]

-

Reaction Setup: An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.

-

Catalyst Addition: A photoredox catalyst, for example, [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆, is added to the mixture.

-

Reaction Conditions: The mixture is irradiated with visible light at room temperature until the reaction is complete.

-

Workup and Purification: The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using column chromatography.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure.

-

¹H NMR Spectroscopy: The spectrum is expected to show two main signals:

-

A methyl group (-CH₃) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton (³JHH) and the fluorine atom (³JHF).

-

A methine proton (-CHBrF) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom (²JHF) and the three protons of the methyl group (³JHH).

-

-

¹³C NMR Spectroscopy: Two signals are expected:

-

One for the methyl carbon , which will be split into a doublet by the geminal fluorine atom.

-

One for the methine carbon , which will show a large one-bond coupling to the directly attached fluorine atom (¹JCF).

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

Chemical Reactivity: A Case Study in Nucleophilic Substitution

This compound is an excellent substrate for studying nucleophilic substitution (SN2) reactions. A well-documented example is its reaction with sodium methoxide (B1231860).[9]

The SN2 Reaction with Sodium Methoxide

When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide (NaOCH₃), the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion.

Experimental Protocol Outline:

-

Reaction Setup: (S)-1-bromo-1-fluoroethane is dissolved in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF) to facilitate the SN2 mechanism.

-

Nucleophile Addition: Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

-

Workup: Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.

-

Purification: The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.

Key Mechanistic Points:

-

Leaving Group: Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-Br bond is selectively cleaved.[10]

-

Stereochemistry: The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral center.[11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (-OCH₃) is different from the leaving group (-Br). Due to these priority rule changes, the product is also designated as (S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor .[9][12]

SN2 reaction of (S)-1-bromo-1-fluoroethane.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | GHS Statement |

| Flammability | H225: Highly flammable liquid and vapor |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Hazard | H335: May cause respiratory irritation |

| Environmental Hazard | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid breathing vapors and contact with skin and eyes.

Conclusion

This compound is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. This compound | C2H4BrF | CID 23510617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google Patents [patents.google.com]

- 5. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 11. webassign.net [webassign.net]

- 12. youtube.com [youtube.com]

(S)-1-Bromo-1-fluoroethane: A Comprehensive Technical Guide to its Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-bromo-1-fluoroethane is a chiral haloalkane that holds significant potential as a building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its unique stereochemistry and the presence of two distinct halogen atoms make it a valuable synthon for introducing chirality and functional handles into complex molecules. This technical guide provides an in-depth analysis of the absolute configuration of (S)-1-bromo-1-fluoroethane, including its stereochemical assignment, synthesis methodologies, and analytical characterization. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Introduction

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles between their enantiomers. (S)-1-bromo-1-fluoroethane is a chiral molecule featuring a stereocenter at the C1 position, bonded to four different substituents: a bromine atom, a fluorine atom, a methyl group, and a hydrogen atom. This structural feature makes it an attractive precursor for the synthesis of enantiomerically pure compounds. The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide a comprehensive resource on the absolute configuration and properties of (S)-1-bromo-1-fluoroethane.

Determination of Absolute Configuration

The absolute configuration of the stereocenter in 1-bromo-1-fluoroethane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to the chiral carbon are ranked based on their atomic number.

CIP Priority Assignment:

-

Bromine (Br): Highest atomic number (35).

-

Fluorine (F): Atomic number 9.

-

Methyl group (-CH₃): The carbon atom has a higher atomic number (6) than hydrogen.

-

Hydrogen (H): Lowest atomic number (1).

For the (S)-enantiomer, when the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from the highest to the lowest priority (Br → F → CH₃) proceeds in a counter-clockwise direction.

Synthesis and Enantioselective Strategies

The synthesis of enantiomerically enriched (S)-1-bromo-1-fluoroethane presents a significant challenge. While racemic this compound can be prepared, its resolution or direct asymmetric synthesis is required to obtain the pure (S)-enantiomer.

Racemic Synthesis

A general method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes.[1]

Experimental Protocol: Photoredox-Catalyzed Synthesis of Racemic this compound [1]

-

Materials: Ethene, dibromofluoromethane, photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆), solvent (e.g., THF).

-

Procedure: A solution of the alkene and dibromofluoromethane in the chosen solvent is prepared in a reaction vessel. The photoredox catalyst is added, and the mixture is degassed. The reaction is then irradiated with visible light (e.g., blue LEDs) at a controlled temperature until completion.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Enantioselective Synthesis and Chiral Resolution

Obtaining the (S)-enantiomer in high enantiomeric purity typically requires either an asymmetric synthesis strategy or the resolution of the racemic mixture.

-

Asymmetric Synthesis: This could potentially be achieved through enantioselective bromofluorination of a suitable prochiral precursor, such as an ethylidene derivative, using a chiral catalyst. However, specific, high-yielding protocols for (S)-1-bromo-1-fluoroethane are not yet well-established in the literature.

-

Chiral Resolution: A common method for separating enantiomers is through chiral resolution.[2][3] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography.[2][3] The separated diastereomer is then converted back to the desired enantiomer.

Conceptual Workflow for Chiral Resolution:

Analytical Data and Characterization

The characterization of (S)-1-bromo-1-fluoroethane relies on a combination of spectroscopic and chiroptical techniques. Due to the scarcity of experimental data in the public domain, the following table includes computed properties from reliable databases.[4][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value (Computed) |

| Molecular Formula | C₂H₄BrF |

| Molecular Weight | 126.96 g/mol |

| Boiling Point | (Not available) |

| Density | (Not available) |

| Specific Rotation [α]D | (Not experimentally reported) |

| ¹H NMR | (Predicted shifts and couplings) |

| ¹³C NMR | (Predicted shifts) |

| ¹⁹F NMR | (Predicted shifts and couplings) |

| IR Spectrum | (Predicted vibrational frequencies) |

Note: Experimental determination of the specific rotation is crucial for confirming the enantiomeric purity of a sample.[6][7] The sign of the rotation (+ or -) for the (S)-enantiomer is not predictable from its absolute configuration alone.[7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential tools for structural elucidation. In ¹H NMR, the methine proton would appear as a doublet of quartets due to coupling with the fluorine and the methyl protons. ¹⁹F NMR is particularly informative for fluorinated compounds, providing information on the electronic environment of the fluorine atom.[8][9][10] Chiral shift reagents or chiral solvating agents can be used in NMR to distinguish between enantiomers.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-F, and C-Br stretching and bending vibrations, confirming the presence of these functional groups.

Applications in Drug Development and Asymmetric Synthesis

(S)-1-bromo-1-fluoroethane is a valuable chiral building block for the introduction of the fluoromethyl group in a stereodefined manner. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. For instance, the C-Br bond can be readily displaced by nucleophiles or participate in cross-coupling reactions, while the C-F bond is generally more robust.

Potential Synthetic Transformations:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., alkoxides, amines, thiolates) at the carbon bearing the bromine atom.

-

Organometallic Coupling Reactions: Formation of an organometallic reagent (e.g., Grignard or organolithium) followed by reaction with electrophiles.

-

Radical Reactions: Participation in radical-mediated transformations.

The ability to introduce a chiral fluorinated moiety is of high interest in medicinal chemistry, as it can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

(S)-1-bromo-1-fluoroethane is a chiral synthon with significant potential in asymmetric synthesis and drug discovery. While its enantioselective synthesis and the experimental characterization of its chiroptical properties require further investigation, the foundational knowledge of its absolute configuration and potential synthetic utility is well-established. This guide provides a detailed overview for researchers and scientists working in the field, aiming to facilitate the exploration and application of this promising chiral building block. Further research into scalable enantioselective synthetic routes and a comprehensive compilation of its experimental data will undoubtedly accelerate its adoption in the development of new chemical entities.

References

- 1. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 2. onyxipca.com [onyxipca.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C2H4BrF | CID 23510617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Bromo-1-fluoroethane (CAS Number 2311-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-fluoroethane, with the Chemical Abstracts Service (CAS) registry number 2311-13-9, is a halogenated hydrocarbon.[1][2] Its structure, containing both bromine and fluorine atoms on the same carbon, imparts unique chemical reactivity that makes it a potentially valuable building block in organic synthesis. The strategic incorporation of fluorine into molecules is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, synthesis, reactivity, and safety information, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Comprehensive experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes available data, including experimentally determined and estimated values.

| Property | Value | Source |

| Molecular Formula | C₂H₄BrF | [1][2][3][4][5] |

| Molecular Weight | 126.96 g/mol | [2][3][5][6] |

| CAS Number | 2311-13-9 | [1][2][4][5] |

| Density | 1.606 g/mL at 20 °C (experimental) | [7] |

| Boiling Point | 71.59 °C (estimated) | [1] |

| Refractive Index | 1.4236 (estimated) | [1] |

| LogP | 1.69680 (estimated) | [1] |

Synthesis of this compound

A modern and general approach for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. While this has not been specifically reported for the synthesis of this compound from ethene, the general methodology provides a valuable potential route.[11]

Representative Experimental Protocol: Photoredox-Catalyzed Addition

The following is a generalized experimental protocol based on the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes, which can be adapted for the synthesis of this compound.[11]

Materials:

-

Ethene (or a suitable precursor)

-

Dibromofluoromethane (CHBr₂F)

-

Photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

-

Photoreactor equipped with a suitable light source (e.g., blue LEDs)

Procedure:

-

A reaction vessel is charged with the photoredox catalyst and dibromofluoromethane in anhydrous THF under an inert atmosphere.

-

Ethene gas is then bubbled through the solution or introduced into the headspace of the reaction vessel.

-

The reaction mixture is irradiated with a light source at room temperature with vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Logical Workflow for the Synthesis of 1-Bromo-1-fluoroalkanes

Caption: Generalized workflow for the synthesis of 1-bromo-1-fluoroalkanes.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two signals:

-

A doublet of quartets for the methine proton (-CHBrF) due to coupling with the adjacent methyl protons and the fluorine atom.

-

A doublet for the methyl protons (-CH₃) due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display two signals, both of which would be split into doublets due to coupling with the fluorine atom:

-

One signal for the carbon of the -CHBrF group.

-

Another signal for the carbon of the -CH₃ group.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely show characteristic absorptions for:

-

C-H stretching and bending vibrations.

-

A strong C-F stretching band.

-

A C-Br stretching band, typically in the fingerprint region.

Reactivity and Potential Applications in Drug Development

This compound is a chiral molecule and can be used in stereoselective synthesis. The bromine atom is a good leaving group in nucleophilic substitution reactions, making this compound a useful reagent for introducing the 1-fluoroethyl group into other molecules.

In the context of drug development, the incorporation of small fluorinated alkyl groups can significantly enhance a drug candidate's properties. The 1-fluoroethyl moiety can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, which can affect receptor binding.

While there are no specific examples in the literature of this compound being used in the synthesis of a marketed drug, its reactivity makes it a plausible building block for the synthesis of novel pharmaceutical compounds. For instance, it could be used to alkylate nucleophiles such as phenols, amines, and thiols to introduce the 1-fluoroethyl group.

Illustrative SN2 Reaction of (S)-1-Bromo-1-fluoroethane

Caption: General representation of an SN2 reaction involving this compound.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) provided by SynQuest Laboratories for this compound.[7]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Avoid contact with skin and eyes and inhalation of vapors. Keep away from heat, sparks, and open flames.[9][12][13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][12][14]

Conclusion

This compound is a halogenated hydrocarbon with potential as a synthetic building block, particularly in the field of medicinal chemistry for the introduction of the 1-fluoroethyl moiety. While comprehensive experimental data on its physical and spectroscopic properties are not widely available, its reactivity profile and the known benefits of fluorination in drug design suggest its utility for researchers in the pharmaceutical and chemical industries. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research to fully characterize its properties and explore its applications in synthesis is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Under appropriate conditions, (S)-1 -bromo- 1 -fluoroethane reacts with s.. [askfilo.com]

- 3. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9593058B2 - Method for producing 1,1-dibromo-1-fluoroethane - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1234. Preparation of this compound and 1-bromo-1,1-difluoroethane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc [chemsrc.com]

- 10. 1234. Preparation of this compound and 1-bromo-1,1-difluoroethane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 1-Bromo-1-fluoroethane

An In-depth Technical Guide on the Physical Properties of 1-Bromo-1-fluoroethane

Introduction

This compound, with the chemical formula C₂H₄BrF, is a halogenated hydrocarbon belonging to the family of haloalkanes.[1][2][3][4][5] Its structure, featuring both a bromine and a fluorine atom attached to the same carbon, results in distinct physical and chemical properties that are of interest to researchers in organic synthesis and drug development. This document provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄BrF | [1][2][3][4][5] |

| Molecular Weight | 126.96 g/mol | [1][2][3][4][6] |

| Boiling Point | 71.59°C (estimate) | [1][4][5] |

| Density | 2.0000 g/cm³ (estimate) | [1][4][5] |

| Refractive Index | 1.4236 (estimate) | [1][4][5] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | [2][3][6] |

Haloalkanes like this compound are generally soluble in organic solvents and have limited solubility in water.[7][8] The boiling points of haloalkanes are typically higher than their parent alkanes due to increased molecular weight and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.[8][9][10]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[11]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount (0.5-1 mL) of this compound into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil bath through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[12][13][14]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[12][15]

-

Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For higher accuracy, use a pycnometer filled to its calibrated volume.

-

Record the volume of the liquid accurately, reading from the bottom of the meniscus if using a graduated cylinder.

-

Measure and record the combined mass of the container and the liquid.[12]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[12][13]

-

For improved accuracy, repeat the measurement several times and calculate the average density.[14]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

-

Lens paper

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromatic dispersion compensator until a sharp, black-and-white boundary is obtained.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C2H4BrF | CID 23510617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2311-13-9 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

1-Bromo-1-fluoroethane molecular weight and formula

This document provides core chemical data for 1-Bromo-1-fluoroethane, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon. The fundamental properties, including its molecular formula and weight, are essential for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

Data Summary

The key quantitative identifiers for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₄BrF | [1][2][3][4] |

| Molecular Weight | 126.96 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 125.94804 Da | [1][2][5] |

Experimental Protocols

The reported molecular weight and formula are computed values derived from standard atomic weights and confirmed through analytical techniques such as mass spectrometry.

Protocol: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for small, volatile molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak corresponding to the intact molecular ion (M+) is identified. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is used to confirm the presence of a single bromine atom in the molecule. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁹F, ⁷⁹Br).

Logical Relationships

The molecular formula represents the elemental composition of the compound. The relationship between the constituent atoms and the final molecule is visualized below.

Caption: Elemental composition of this compound.

References

Spectroscopic Data for 1-Bromo-1-fluoroethane: A Technical Guide

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-bromo-1-fluoroethane. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this halogenated ethane (B1197151) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (CH₃CHFBr), both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (-CH₃) and methine (-CHFBr) protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms, and the signals will exhibit splitting due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | 2.0 - 2.5 | Doublet of doublets (dd) | ³JHH ≈ 7 Hz, ⁴JHF ≈ 2 Hz |

| -CHFBr | 6.0 - 6.5 | Quartet of doublets (qd) | ³JHH ≈ 7 Hz, ²JHF ≈ 50 Hz |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display two signals for the two carbon atoms in this compound. The carbon atom bonded to the electronegative fluorine and bromine atoms will appear at a significantly higher chemical shift (downfield). Furthermore, the signals will be split due to coupling with the directly attached fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | 25 - 35 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| -CHFBr | 80 - 90 | Doublet (d) | ¹JCF ≈ 280-300 Hz |

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to singlets for each carbon unless C-F coupling is present. A wider spectral width is necessary (e.g., 0-150 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-C, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2950 - 3000 | Medium to Strong |

| C-H bend (alkane) | 1370 - 1470 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

| C-C stretch | 800 - 1200 | Weak to Medium |

Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using the following protocol:

-

Sample Preparation: A neat (undiluted) liquid sample is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the spectrum of the sample. The typical spectral range is 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the logical relationships between the structure of this compound and its key spectroscopic signals.

Caption: Relationship between the structure of this compound and its predicted spectroscopic signals.

Caption: Logic for the predicted doublet of doublets splitting pattern of the methyl protons in ¹H NMR.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 1-Bromo-2-Fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromo-2-fluoroethane (B107303) (BrCH₂CH₂F). It details the interpretation of the spectrum, including chemical shifts, spin-spin coupling, and signal multiplicities. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also presented.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-bromo-2-fluoroethane is characterized by two distinct multiplets arising from the two chemically non-equivalent methylene (B1212753) groups (-CH₂Br and -CH₂F). The presence of both a bromine and a fluorine atom significantly influences the electronic environment of the neighboring protons, leading to a complex but interpretable splitting pattern. The key to understanding this spectrum lies in considering both homonuclear (proton-proton, ³JHH) and heteronuclear (proton-fluorine, ²JHF and ³JHF) coupling.

Due to the electronegativity of the halogen atoms, both methylene groups are shifted downfield from tetramethylsilane (B1202638) (TMS). The fluorine atom, being more electronegative than bromine, exerts a stronger deshielding effect. Consequently, the protons on the carbon adjacent to the fluorine (-CH₂F) are expected to resonate at a higher chemical shift (further downfield) compared to the protons on the carbon adjacent to the bromine (-CH₂Br).

The signal for each methylene group is split by the protons on the adjacent methylene group and by the fluorine atom. The fluorine nucleus (¹⁹F) has a nuclear spin (I) of ½ and is 100% abundant, resulting in significant coupling to the neighboring protons.

Signal Interpretation:

-

-CH₂Br Protons: These two protons are coupled to the two adjacent protons of the -CH₂F group (triplet) and to the vicinal fluorine atom (doublet). This results in a triplet of doublets (td) .

-

-CH₂F Protons: These two protons are coupled to the two adjacent protons of the -CH₂Br group (triplet) and to the geminal fluorine atom (doublet). This results in a doublet of triplets (dt) .

Data Presentation

The following table summarizes the expected ¹H NMR spectral data for 1-bromo-2-fluoroethane. Please note that the exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The coupling constants, however, are independent of the spectrometer frequency.

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| -CH₂Br | ~3.6 | Triplet of Doublets (td) | ³JHH ≈ 6.5 Hz, ³JHF ≈ 20 Hz |

| -CH₂F | ~4.7 | Doublet of Triplets (dt) | ²JHF ≈ 47 Hz, ³JHH ≈ 6.5 Hz |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid sample like 1-bromo-2-fluoroethane.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-bromo-2-fluoroethane.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte signals and to provide a lock signal for the spectrometer.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube with a lint-free wipe.

-

Place the sample in the NMR magnet.

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

-

Acquisition Time: An acquisition time of 2-3 seconds will provide good resolution.

-

-

Data Acquisition: Start the acquisition.

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: The area under each multiplet is integrated to determine the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the key concepts in the ¹H NMR analysis of 1-bromo-2-fluoroethane.

Caption: Molecular structure and spin-spin coupling pathways in 1-bromo-2-fluoroethane.

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

Caption: Logical relationship of spin-spin splitting for 1-bromo-2-fluoroethane signals.

Stability and reactivity of 1-Bromo-1-fluoroethane

An In-depth Technical Guide on the Stability and Reactivity of 1-Bromo-1-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of this compound (CH3CHFBr). The document details the compound's physical and chemical properties, thermal stability, and key reactive pathways, including nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, along with spectroscopic data for characterization. The guide aims to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating critical data and methodologies related to this halogenated ethane (B1197151) derivative.

Introduction

This compound is a chiral haloalkane that serves as a versatile building block in organic synthesis. Its unique combination of bromine and fluorine atoms on the same stereocenter imparts specific reactivity patterns that are of significant interest in the synthesis of fluorinated organic molecules, which have broad applications in medicinal chemistry and materials science. Understanding the stability and reactivity of this compound is crucial for its effective utilization in synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄BrF | [1] |

| Molecular Weight | 126.96 g/mol | [1] |

| CAS Number | 2311-13-9 | [1] |

| Boiling Point | 71.59 °C (rough estimate) | |

| Density | 2.000 g/cm³ (rough estimate) | |

| Refractive Index | 1.4236 (estimate) |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopy | Compound | Key Features | Reference |

| ¹H NMR | 1-Bromo-2-fluoroethane | Signals at ~3.5 ppm (triplet of doublets, -CH₂Br) and ~4.6 ppm (triplet of doublets, -CH₂F) | [2] |

| ¹³C NMR | 1-Bromo-2-chloroethane | Signals at ~30.4 ppm (-CH₂Br) and ~43.0 ppm (-CH₂Cl) | [3] |

| IR | 1-Bromo-2-chloroethane | C-H stretching: 2845-2975 cm⁻¹; C-Cl and C-Br stretching: 500-880 cm⁻¹ | [4] |

Note: Specific spectroscopic data for this compound is limited in the reviewed literature. The data for related compounds is provided for reference.

Stability

The stability of this compound is governed by the strength of its covalent bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approximately 544 kJ/mol) in simple fluoroalkanes.[5] In contrast, the carbon-bromine bond is significantly weaker, with a BDE of approximately 72.1 kcal/mol (around 301 kJ/mol) in bromoethane.[5] This disparity in bond strength dictates the compound's reactivity, with the C-Br bond being the primary site of cleavage in many reactions.

Table 3: Typical Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) | BDE (kJ/mol) | Reference |

| C-F (in CH₃-F) | 115 | 481 | [5] |

| C-Br (in CH₃-Br) | 72.1 | 301 | [5] |

| C-H (in CH₃CH₂-H) | 101.1 | 423 |

Reactivity

The reactivity of this compound is characterized by the lability of the carbon-bromine bond, making it susceptible to nucleophilic attack and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The bromide ion is an excellent leaving group compared to the fluoride (B91410) ion, which is a poor leaving group due to the strength of the C-F bond.[6]

A well-documented example is the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide, which proceeds with inversion of configuration to yield (R)-1-fluoro-1-methoxyethane.[7][8][9][10]

Reaction Scheme: Sₙ2 Reaction of (S)-1-Bromo-1-fluoroethane

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ricerca.sns.it [ricerca.sns.it]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. ricerca.sns.it [ricerca.sns.it]

- 7. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 8. organic chemistry - Stereospecific in SN2 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Solved 12. When(S)-1 bromo-1 fluoroethane reacts with sodium | Chegg.com [chegg.com]

- 10. Solved 8. Under appropriate conditions, | Chegg.com [chegg.com]

In-Depth Technical Guide to the Safety Data for 1-Bromo-1-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 1-Bromo-1-fluoroethane (CAS No. 2311-13-9). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimated and should be used as a general guide.

| Property | Value | Source |

| CAS Number | 2311-13-9 | PubChem[1] |

| Molecular Formula | C₂H₄BrF | PubChem[1] |

| Molecular Weight | 126.96 g/mol | PubChem[1] |

| Boiling Point | 37.00°C | abcr Gute Chemie[2] |

| Density | 1.606 g/mL | abcr Gute Chemie[2] |

| Boiling Point (estimated) | 71.59°C | Guidechem[3] |

| Density (rough estimate) | 2.0000 g/cm³ | Guidechem[3] |

| Refractive Index (estimate) | 1.4236 | Guidechem[3] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications and corresponding H-statements are summarized in Table 2.[1]

| Hazard Class | Category | H-Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the ozone layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |

A visual representation of the GHS hazard pictograms and their corresponding hazard categories for this compound is provided below.

Toxicological Data

Experimental Protocols for Safety Evaluation

While specific experimental reports for this compound are not publicly accessible, the safety data would be determined following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5][6] These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment.[4][5]

A general workflow for the toxicological evaluation of a chemical like this compound is illustrated in the diagram below.

Acute Toxicity Studies (Oral, Dermal, Inhalation)

-

Objective: To determine the short-term toxicity of a substance following a single dose.

-

General Protocol (based on OECD Guidelines):

-

A group of laboratory animals (typically rats) is administered the substance via the relevant route (oral gavage, dermal application, or inhalation).

-

Several dose levels are tested to establish a dose-response relationship.

-

Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

A post-mortem examination is conducted on all animals.

-

The LD50 or LC50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested population.

-

Skin and Eye Irritation Studies

-

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

-

General Protocol (based on OECD Guidelines):

-

A small amount of the substance is applied to the skin or instilled into the eye of a laboratory animal (traditionally rabbits, though in vitro methods are now more common).

-

The application site is observed and scored for signs of irritation (e.g., redness, swelling, opacity) at specific time intervals.

-

The reversibility of any observed effects is also assessed.

-

Reactivity and Stability

Information regarding the specific reactivity of this compound is limited. However, based on its chemical structure, the following should be considered:

-

Stability: The compound is expected to be stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and some metals.

-

Hazardous Decomposition Products: Thermal decomposition may produce hydrogen bromide and hydrogen fluoride (B91410) gases.

Handling and Storage

Given the hazardous nature of this compound, the following handling and storage procedures are recommended:

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Take precautions against static discharge as it is a highly flammable liquid.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials.

-

Accidental Release Measures

In the event of a spill or release, the following steps should be taken:

-

Evacuate the area: Remove all personnel from the affected area.

-

Eliminate ignition sources: Turn off all equipment and extinguish any open flames.

-

Ventilate the area: Increase ventilation to disperse vapors.

-

Contain the spill: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.

-

Collect the spilled material: Carefully collect the absorbed material and place it in a sealed container for disposal.

-

Decontaminate the area: Clean the spill area with an appropriate solvent.

A logical flow for responding to an accidental release is depicted below.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

Proper Handling and Storage of 1-Bromo-1-fluoroethane: A Technical Guide for Researchers

This guide provides an in-depth overview of the proper handling, storage, and safety precautions for 1-Bromo-1-fluoroethane (CH₃CHFBr), a halogenated hydrocarbon of interest in synthetic chemistry and drug development. Due to its potential reactivity and hazardous properties, strict adherence to safety protocols is essential for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound. It is important to note that some of these values are estimates and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C₂H₄BrF | |

| Molecular Weight | 126.96 g/mol | |

| Boiling Point | 71.59 °C (rough estimate) | |

| Density | 2.0000 g/cm³ (rough estimate) | |

| Refractive Index | 1.4236 (estimate) | |

| LogP (Octanol/Water Partition Coefficient) | 1.69680 |

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to avoid exposure and adverse effects.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

Handling Protocols

Due to the hazardous nature of this compound, all handling procedures should be conducted in a controlled laboratory environment. The following is a general experimental protocol for its use.

3.1. Engineering Controls

-

All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

-

Respiratory Protection: If working outside of a fume hood or in a situation with potential for high vapor concentrations, a respirator with an appropriate organic vapor cartridge is required.

3.3. General Handling Procedure

-

Preparation: Before starting any experiment, ensure all necessary equipment and reagents are assembled in the fume hood.

-

Dispensing: Carefully dispense the required amount of this compound. Avoid splashing.

-

Reaction Setup: If used in a reaction, add it to the reaction vessel slowly and in a controlled manner.

-

Post-Reaction: After the experiment is complete, quench any unreacted this compound according to established laboratory procedures for halogenated hydrocarbons.

-

Decontamination: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent in the fume hood.

-

Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidents.

-

Container: Store in a tightly sealed, original container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Reactivity and Stability

This compound is a reactive compound. It is known to participate in nucleophilic substitution reactions, particularly Sₙ2 reactions. In these reactions, the bromide ion is a good leaving group and can be displaced by a nucleophile.

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

Visualized Workflows and Relationships

To aid in the understanding of handling procedures and chemical behavior, the following diagrams have been created using the DOT language.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A diagram illustrating the Sₙ2 reaction mechanism involving this compound.

Health and Safety Hazards of Haloalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloalkanes, a class of chemical compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms, are widely utilized in various industrial and pharmaceutical applications. Despite their utility, many haloalkanes pose significant health and safety risks, including toxicity, carcinogenicity, and adverse environmental effects. This guide provides a comprehensive overview of these hazards, focusing on the underlying mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their assessment. Understanding these risks is paramount for ensuring safe laboratory practices and for the development of safer alternative compounds.

Introduction

Haloalkanes, or alkyl halides, are characterized by the presence of at least one carbon-halogen bond. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and the structure of the alkyl group significantly influence the compound's physical, chemical, and toxicological properties. While some haloalkanes are relatively inert, many are reactive alkylating agents, a property that underlies both their utility in chemical synthesis and their potential for cellular damage.[1] Their applications are diverse, ranging from solvents and refrigerants to pharmaceutical intermediates and flame retardants.[1][2] However, this widespread use has led to concerns about their impact on human health and the environment.[1][2][3] This document aims to provide a detailed technical resource for professionals working with haloalkanes, summarizing the current understanding of their associated hazards.

Physicochemical Properties and Toxicological Data

The physical properties of haloalkanes, such as boiling point, density, and solubility, are critical determinants of their environmental fate and routes of exposure. Generally, boiling points and densities increase with the atomic mass of the halogen and the size of the alkyl group.

Quantitative Toxicity Data

The acute toxicity of haloalkanes is often expressed in terms of the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration, respectively, that is lethal to 50% of a test population.[4][5][6] These values provide a standardized measure for comparing the short-term poisoning potential of different substances.[5][7][8]

Table 1: Acute Toxicity Data for Selected Haloalkanes

| Haloalkane | CAS Number | LD50 (Oral, Rat, mg/kg) | LC50 (Inhalation, Rat, ppm, 4h) | Reference(s) |

| Carbon Tetrachloride | 56-23-5 | 2350 | 8000 | --INVALID-LINK-- |

| Chloroform | 67-66-3 | 908 | 9760 | --INVALID-LINK-- |

| Dichloromethane | 75-09-2 | >2000 | 16000 | --INVALID-LINK-- |

| 1,2-Dichloroethane (B1671644) | 107-06-2 | 670 | 1000 | [4] |

| Bromoform | 75-25-2 | 1147 | 10000 | --INVALID-LINK-- |

| Halothane | 151-67-7 | - | 5100 (1h) | [9] |

Note: LD50 and LC50 values can vary depending on the specific experimental conditions and animal model used.

Occupational Exposure Limits

To protect workers from the adverse health effects of haloalkanes, regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs).[6][10][11][12][13][14][15][16][17][18][19] These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.

Table 2: Occupational Exposure Limits for Selected Haloalkanes (ppm)

| Haloalkane | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |

| Carbon Tetrachloride | 56-23-5 | 10 | 2 (STEL) | 5 |

| Chloroform | 67-66-3 | 50 (Ceiling) | 2 (STEL) | 10 |

| Dichloromethane | 75-09-2 | 25 | - | 50 |

| 1,2-Dichloroethane | 107-06-2 | 50 | 1 | 10 |

| Bromoform | 75-25-2 | 0.5 (Skin) | 0.5 (Skin) | 0.5 |

| Halothane | 151-67-7 | - | 2 (Ceiling, 60 min) | - |

Note: PELs, RELs, and TLVs are subject to change and should be verified with the respective agency. "Skin" notation indicates the potential for significant absorption through the skin. "STEL" refers to Short-Term Exposure Limit, and "Ceiling" refers to a concentration that should not be exceeded at any time.

Mechanisms of Toxicity

The toxicity of haloalkanes is largely attributed to their bioactivation into reactive metabolites that can damage cellular macromolecules such as proteins, lipids, and DNA.[20][21] Two primary pathways are involved in this bioactivation: cytochrome P450-mediated oxidation and glutathione (B108866) S-transferase-mediated conjugation.

Cytochrome P450-Mediated Bioactivation

The cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of many haloalkanes.[3][13][20][22] This process can lead to the formation of highly reactive free radicals. For instance, carbon tetrachloride is metabolized by CYP2E1 to the trichloromethyl radical (•CCl3), which can then react with oxygen to form the even more reactive trichloromethylperoxyl radical (•OOCCl3).[20][21] These radicals can initiate lipid peroxidation, leading to cell membrane damage, and can also form covalent adducts with proteins and DNA.[20][21]

Glutathione S-Transferase-Mediated Bioactivation

While glutathione (GSH) conjugation is typically a detoxification pathway, for certain haloalkanes, it can lead to the formation of toxic and mutagenic metabolites.[12][23][24][25] Dihaloalkanes, such as 1,2-dichloroethane and 1,2-dibromoethane, are conjugated with GSH by glutathione S-transferases (GSTs) to form S-(2-haloethyl)glutathione conjugates.[12][24] These conjugates can rearrange to form a highly reactive episulfonium ion, which can then alkylate DNA, primarily at the N7 position of guanine.[12]

Organ-Specific Toxicity

Haloalkane-induced toxicity often targets specific organs, primarily the liver and kidneys, although neurotoxicity can also occur.

Hepatotoxicity

The liver is a primary target for haloalkane toxicity due to its high concentration of CYP enzymes.[20][21] The reactive metabolites generated in the liver can lead to a range of pathologies, including steatosis (fatty liver), necrosis, fibrosis, and cirrhosis. Carbon tetrachloride is a classic example of a haloalkane that induces severe hepatotoxicity through the mechanisms described above.[20][21]

Nephrotoxicity

Several haloalkanes are known to be nephrotoxic, causing damage to the kidneys.[1][2][21][26][27] The mechanism of nephrotoxicity can involve both hepatic and renal metabolism.[1] For some haloalkanes, toxic metabolites are produced in the liver and transported to the kidneys, while for others, bioactivation occurs directly within the kidney cells.[1] For example, some haloalkenes undergo glutathione conjugation in the liver, and the resulting cysteine S-conjugates are transported to the kidney, where they are further metabolized by the enzyme β-lyase to form reactive thiols that cause cellular damage.[2][21]

Neurotoxicity

Exposure to certain haloalkanes can also lead to neurotoxicity, affecting the central and peripheral nervous systems. The precise mechanisms of neurotoxicity are not as well understood as those for hepatotoxicity and nephrotoxicity, but are thought to involve interference with neurotransmitter systems, disruption of ion channel function, and induction of oxidative stress in neuronal cells. Alterations in signaling pathways such as the PI3K/Akt and MAPK pathways have been implicated in the neurotoxic effects of various chemicals.[28][29][30][31]

Carcinogenicity and Genotoxicity

A significant concern with many haloalkanes is their potential to cause cancer. As alkylating agents, they can directly damage DNA, leading to mutations and initiating the process of carcinogenesis.[1]

DNA Adduct Formation

The formation of covalent adducts between reactive metabolites of haloalkanes and DNA is a key initiating event in their carcinogenicity. As mentioned earlier, both CYP450 and GST-mediated bioactivation pathways can lead to the formation of DNA-reactive species. The specific types of DNA adducts formed depend on the haloalkane and the metabolic pathway involved.

Environmental Hazards

Beyond their direct health effects on humans, certain haloalkanes pose a significant threat to the environment.

Ozone Depletion

Chlorofluorocarbons (CFCs) and some other chlorinated and brominated haloalkanes are potent ozone-depleting substances.[1] When released into the atmosphere, they can reach the stratosphere, where they are broken down by ultraviolet radiation, releasing chlorine and bromine radicals. These radicals catalytically destroy ozone molecules, leading to the depletion of the ozone layer, which protects the Earth from harmful UV radiation.

Greenhouse Gases

Some haloalkanes, particularly those containing fluorine, are potent greenhouse gases. While they may not deplete the ozone layer, they contribute to global warming by trapping heat in the atmosphere.

Experimental Protocols